molecular formula C9H16N3O14P3 B083258 Arabinofuranosylcytosine triphosphate CAS No. 13191-15-6

Arabinofuranosylcytosine triphosphate

Cat. No. B083258
CAS RN: 13191-15-6
M. Wt: 483.16 g/mol
InChI Key: PCDQPRRSZKQHHS-CCXZUQQUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arabinofuranosylcytosine triphosphate is a nucleotide that inhibits the synthesis of DNA by acting as an antimetabolic agent against deoxycytidine, a component of DNA . It is the biologically active form of cytarabine .


Synthesis Analysis

The synthesis of Arabinofuranosylcytosine triphosphate involves several steps. One study showed that cells treated with 1-β-D-arabinofuranosylcytosine (ara-C) accumulate ara-C triphosphate (ara-CTP) at a higher rate and to a greater concentration after pretreatment with 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A) than do cells treated with ara-C alone .


Molecular Structure Analysis

The molecular formula of Arabinofuranosylcytosine triphosphate is C9H16N3O14P3 . Its average mass is 483.156 Da and its monoisotopic mass is 482.984497 Da .


Chemical Reactions Analysis

Arabinofuranosylcytosine triphosphate is involved in several chemical reactions. For instance, it has been shown to inhibit the synthesis of DNA by acting as an antimetabolic agent against deoxycytidine . Another study showed that the half-life of Arabinofuranosylcytosine triphosphate was tenfold longer than that of araCTP and much higher levels of Arabinofuranosylcytosine triphosphate were sustained in cells for long durations after exposure to T-araC .


Physical And Chemical Properties Analysis

Arabinofuranosylcytosine triphosphate has a chemical formula of C9H16N3O14P3 and a molar mass of 483.156323 .

Scientific Research Applications

Pharmacokinetics and Cellular Disposition

Liang et al. (2014) developed a specific and reliable method for determining ara-C, ara-U, and ara-CTP in leukemic cells. This study supports cell pharmacokinetics after leukemia patients are intravenously infused with ara-C, providing valuable information for ara-C therapy (Liang, Wang, Jiang, & Yin, 2014).

Anti-Solid Tumor Activity

Someya, Waud, and Parker (2006) found that 4′-thio-araC exhibits excellent antitumor activity against various solid tumor xenografts in mice. The study highlighted the prolonged intracellular retention of T-araCTP, a variant of ara-CTP, as a critical factor for its superior activity against solid tumors (Someya, Waud, & Parker, 2006).

Therapeutic Concentrations in Leukemic Blasts

Plunkett, Iacoboni, and Keating (2009) studied ara-CTP pharmacology in leukemic blasts during high-dose ara-C therapy. They found that optimal intracellular ara-CTP concentrations range from 75 to 200 μM for treating refractory leukemia (Plunkett, Iacoboni, & Keating, 2009).

Efficacy in Leukemia Treatment

Ruckmani and Ghosal (2001) explored the efficacy of ara-C, particularly its 5'-triphosphate form (ara-CTP), in leukemia treatment. They found that niosomal ara-C treatment in leukemic mice showed improved results compared to controls (Ruckmani & Ghosal, 2001).

Pharmacology of Fludarabine

Plunkett and Gandhi (2012) described the evolution of arabinosides and the pharmacology of Fludarabine. The study emphasized the importance of understanding the pharmacokinetics of ara-CTP in target cells for the rational design of treatment protocols (Plunkett & Gandhi, 2012).

Metabolism in CEM Cells

Parker et al. (2000) studied the metabolism of 4′-thio-β-d-arabinofuranosylcytosine (T-araC) in CEM cells, comparing it with β-d-arabinofuranosylcytosine (araC). They proposed that the prolonged retention of T-araCTP contributes significantly to the activity of T-araC against solid tumors (Parker et al., 2000).

Synthesis of Modified Nucleoside Triphosphates

Liao et al. (2019) described a novel approach for the scalable synthesis of natural and modified nucleoside triphosphates, including ara-CTP, highlighting its impact on healthcare research and drug discovery (Liao et al., 2019).

Future Directions

Future studies could explore intermediate dose rates, 200 to 250 mg/m2/h, as an alternative to the substantially higher ara-C dose rates currently in use . Another area of interest could be the long intracellular retention of Arabinofuranosylcytosine triphosphate, which could be responsible for the superior activity of T-araC against solid tumors in vivo .

properties

CAS RN

13191-15-6

Product Name

Arabinofuranosylcytosine triphosphate

Molecular Formula

C9H16N3O14P3

Molecular Weight

483.16 g/mol

IUPAC Name

[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1

InChI Key

PCDQPRRSZKQHHS-CCXZUQQUSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

synonyms

Ara CTP
Ara-CTP
Arabinofuranosylcytosine Triphosphate
Arabinosylcytosine Triphosphate
Cytarabine Triphosphate
Cytosine Arabinoside Triphosphate
Triphosphate, Arabinofuranosylcytosine
Triphosphate, Arabinosylcytosine
Triphosphate, Cytarabine
Triphosphate, Cytosine Arabinoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arabinofuranosylcytosine triphosphate
Reactant of Route 2
Reactant of Route 2
Arabinofuranosylcytosine triphosphate
Reactant of Route 3
Arabinofuranosylcytosine triphosphate
Reactant of Route 4
Arabinofuranosylcytosine triphosphate
Reactant of Route 5
Arabinofuranosylcytosine triphosphate
Reactant of Route 6
Arabinofuranosylcytosine triphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.